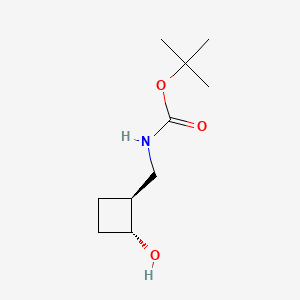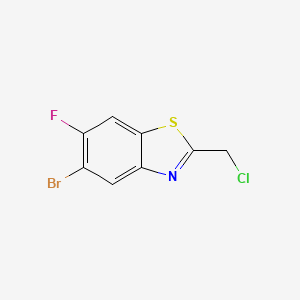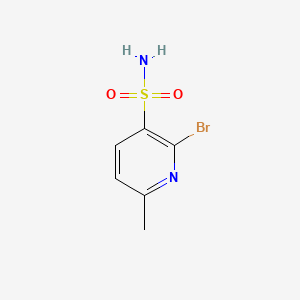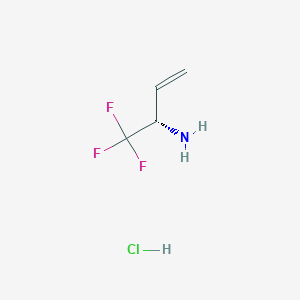
4,4,5,5-Tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through processes such as Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable aryl halide under palladium-catalyzed conditions. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form boronic acids or boronate esters.
Reduction: Reduction reactions may convert the boron center to a borohydride.
Substitution: The aryl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents
Major Products
Oxidation: Boronic acids or boronate esters
Reduction: Borohydrides
Substitution: Halogenated or nitrated aryl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Synthesis: Key intermediate in the synthesis of complex organic molecules.
Biology
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Medicine
Diagnostic Agents: Possible applications in the development of diagnostic agents for imaging.
Industry
Materials Science: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action for 4,4,5,5-Tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane in catalytic processes involves the coordination of the boron center to transition metals, facilitating the formation of carbon-carbon bonds. The molecular targets include palladium complexes, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A related compound with a simpler aryl group.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane is unique due to its specific aryl substitution pattern, which can influence its reactivity and selectivity in chemical reactions.
Eigenschaften
Molekularformel |
C19H23BO2 |
|---|---|
Molekulargewicht |
294.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H23BO2/c1-14-11-12-17(16(13-14)15-9-7-6-8-10-15)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3 |
InChI-Schlüssel |
DTMVGUOPFGNBCO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B15297936.png)


![methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15297966.png)






![[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid](/img/structure/B15298006.png)
![3-[5-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B15298013.png)
